Pentamidine Amidoxime
Overview
Description
Pentamidine is an aromatic diamine with antiprotozoal properties, commonly used for the treatment of human protozoal infections such as African trypanosomiasis. It has been shown to have poor oral bioavailability and central nervous system penetration due to its strong basic amidine functionality. Amidoximes are derivatives of pentamidine that result from the N-hydroxylation of the parent compound. These derivatives are of interest due to their potential biological activities and their role in the metabolism of pentamidine .
Synthesis Analysis
The synthesis of pentamidine amidoximes involves the N-hydroxylation of pentamidine. This process has been demonstrated to be catalyzed by cytochrome P-450 enzymes in rabbit and rat liver microsomes. The formation of monoamidoxime and diamidoxime derivatives of pentamidine has been observed, with the monoamidoxime being the more efficiently formed product . Additionally, prodrugs such as diacetyldiamidoximeester of pentamidine have been synthesized to improve the lipophilicity and oral bioavailability of pentamidine. These prodrugs undergo in vitro and in vivo biotransformation to release the active pentamidine molecule .
Molecular Structure Analysis
The molecular structure of pentamidine amidoximes has been characterized using techniques such as high-performance liquid chromatography and mass spectrometry. The amidoxime functional group is introduced through the N-hydroxylation of the amidine group present in pentamidine. The conformational analysis of these structures is crucial for understanding their biological activity and interaction with biological targets .
Chemical Reactions Analysis
Pentamidine amidoximes undergo further oxidative transformations, which can lead to the formation of amide derivatives. The N-hydroxylated derivatives can also be retroreduced by microsomal fractions, with NADH being preferred over NADPH as a cofactor for this reduction. The biotransformation of pentamidine prodrugs involves the reduction of the amidoxime function and ester cleavage to release the active pentamidine .
Physical and Chemical Properties Analysis
The physical and chemical properties of pentamidine amidoximes, such as solubility, stability, and enzymatic activation, have been studied to improve the drug's characteristics. Prodrugs of pentamidine have been developed to enhance solubility, stability, and oral bioavailability. The amidoxime derivatives have been shown to have reduced antiprotozoal activity compared to the parent compound, and their mutagenicity has been assessed using the Ames test .
Relevant Case Studies
Pentamidine and its derivatives have been studied in various biological contexts. For instance, pentamidine has been reported to exhibit anticancer properties by inhibiting the expression of hypoxia-inducible factor-1α in cancer cells . Additionally, pentamidine analogs have been evaluated for their anti-Pneumocystis carinii pneumonia activity, with some showing greater potency than pentamidine itself . The binding of pentamidine to imidazoline I2 binding sites has been investigated, which may be related to the drug's toxicity . Furthermore, the in vitro activities of pentamidine analogs against bacterial and fungal strains have been screened, identifying promising lead structures for antimicrobial development .
Scientific Research Applications
Prodrug Development
Pentamidine Amidoxime is a prodrug, meaning it is a medication or compound that, after administration, is metabolized into a pharmacologically active drug. The development of prodrugs of pentamidine aims to improve oral bioavailability and central nervous system penetration, which are limitations of the parent drug pentamidine (Kotthaus et al., 2011). For example, the diacetyldiamidoximeester of pentamidine, a less basic O‐acetylamidoxime prodrug, has greatly improved lipophilicity, potentially enhancing its effectiveness (Clement et al., 2006).
Antileishmanial Agents
Pentamidine Amidoxime derivatives have been synthesized and evaluated as potential antileishmanial agents. Certain amidoxime derivatives exhibited significant in vitro activities against Leishmania donovani promastigotes and were evaluated for their cytotoxicity on human cells (Bouhlel et al., 2010). Similarly, another study synthesized monoamidoxime derivatives and found several with valuable activities against Leishmania donovani promastigotes, offering a potential new approach to antileishmanial therapy (Paloque et al., 2011).
DNA Binding and Anticancer Properties
Pentamidine and its analogues have been studied for their DNA binding properties and potential as chemotherapeutics. An electrochemical DNA-based biosensor was used to test pentamidine and its analogues, providing insights into their interactions with DNA and their potential efficacy as DNA-interacting compounds (Szpakowska et al., 2006). Additionally, pentamidine has been reported to inhibit the expression of hypoxia-inducible factor-1α in cancer cells, suggesting a potential role as a cancer therapeutic agent (Jung et al., 2011).
Enzymatic Activation and Biotransformation
The enzymatic activation and biotransformation of pentamidine amidoxime prodrugs have been extensively studied. This includes understanding their metabolism and the involvement of various enzyme systems in their activation, which is crucial for their effectiveness as therapeutic agents (Clement & Lopian, 2003).
properties
IUPAC Name |
4-[5-[4-[(Z)-N'-hydroxycarbamimidoyl]phenoxy]pentoxy]benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c20-18(21)14-4-8-16(9-5-14)25-12-2-1-3-13-26-17-10-6-15(7-11-17)19(22)23-24/h4-11,24H,1-3,12-13H2,(H3,20,21)(H2,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREYBSXWRHBDHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentamidine Amidoxime |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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